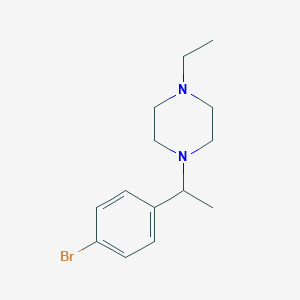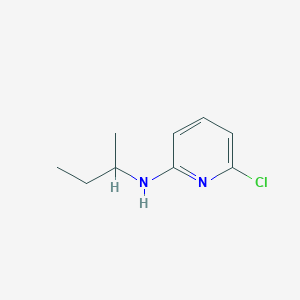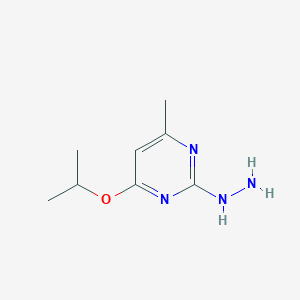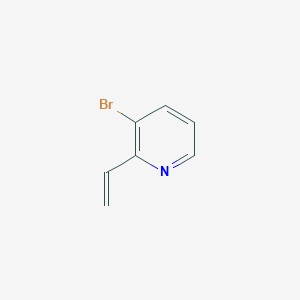
1-(1-(4-ブロモフェニル)エチル)-4-エチルピペラジン
概要
説明
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a piperazine ring
科学的研究の応用
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
生化学分析
Biochemical Properties
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with mu-opioid receptors, acting as a full agonist . This interaction leads to opioid-like pharmacological effects, including analgesia and euphoria . Additionally, it may interact with other receptors and enzymes, influencing their activity and contributing to its overall biochemical profile.
Cellular Effects
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mu-opioid receptor signaling pathway, leading to changes in gene expression and cellular responses . These effects can result in altered cellular metabolism and function, impacting overall cell health and activity.
Molecular Mechanism
The molecular mechanism of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a full agonist at the mu-opioid receptor, leading to the activation of G protein signaling pathways . This activation results in downstream effects, such as changes in gene expression and modulation of cellular responses. Additionally, it may inhibit or activate other enzymes, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine can change over time. Studies have shown that it remains stable under certain conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism. These temporal effects are crucial for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine vary with different dosages in animal models. At lower doses, it may produce desired pharmacological effects, such as analgesia and euphoria . At higher doses, it can lead to toxic or adverse effects, including respiratory depression and sedation . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, impacting the overall pharmacokinetics and pharmacodynamics of the compound. Understanding its metabolic pathways is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for predicting its effects on various tissues and organs.
Subcellular Localization
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with ethylamine to form 1-(4-bromophenyl)ethylamine. This intermediate is then reacted with 1-ethylpiperazine under appropriate conditions to yield the desired compound.
Industrial Production Methods: In industrial settings, the synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions: 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products:
Oxidation: Bromophenyl ketones or acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used.
類似化合物との比較
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine can be compared with other similar compounds, such as:
1-(1-(4-Chlorophenyl)ethyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(1-(4-Methylphenyl)ethyl)-4-ethylpiperazine: Similar structure but with a methyl group instead of bromine.
1-(1-(4-Fluorophenyl)ethyl)-4-ethylpiperazine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
特性
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(15)7-5-13/h4-7,12H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEDUXLAFWXGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)


![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)


![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)




